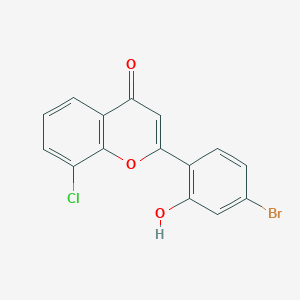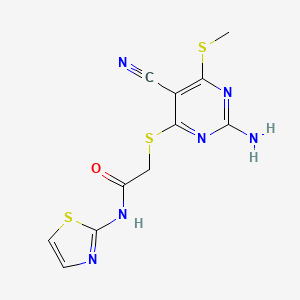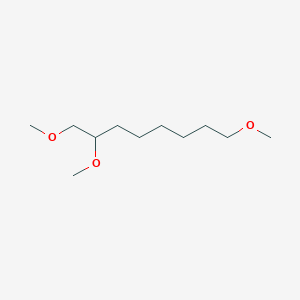
1,2,8-Trimethoxyoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,8-Trimethoxyoctane is an organic compound with the molecular formula C11H24O3 It is a derivative of octane, where three methoxy groups are attached to the carbon chain at positions 1, 2, and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trimethoxyoctane typically involves the alkylation of octane derivatives with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy groups at the desired positions on the octane chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
1,2,8-Trimethoxyoctane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octanal or octanoic acid.
Reduction: Formation of octanol.
Substitution: Formation of halogenated octane derivatives.
Aplicaciones Científicas De Investigación
1,2,8-Trimethoxyoctane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,2,8-Trimethoxyoctane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparación Con Compuestos Similares
Similar Compounds
1,2,8-Trimethoxydecane: Similar structure but with a longer carbon chain.
1,2,8-Trimethoxyhexane: Similar structure but with a shorter carbon chain.
1,2,8-Trimethoxyheptane: Similar structure with a slightly shorter carbon chain.
Uniqueness
1,2,8-Trimethoxyoctane is unique due to its specific chain length and the positions of the methoxy groups. This specific arrangement can result in different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62635-58-9 |
|---|---|
Fórmula molecular |
C11H24O3 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1,2,8-trimethoxyoctane |
InChI |
InChI=1S/C11H24O3/c1-12-9-7-5-4-6-8-11(14-3)10-13-2/h11H,4-10H2,1-3H3 |
Clave InChI |
OYOMTGBIJUHCSV-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCCC(COC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
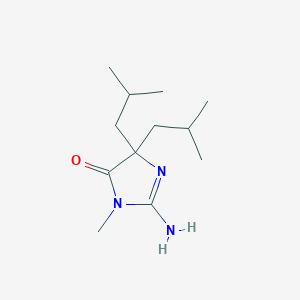
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
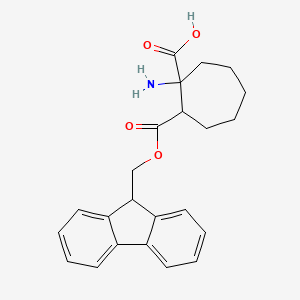
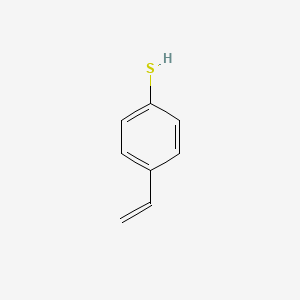
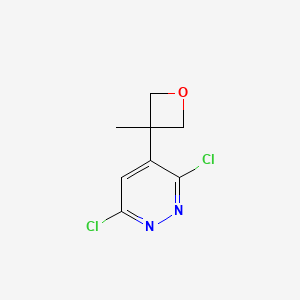

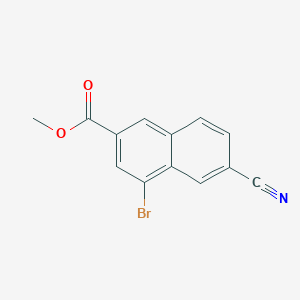
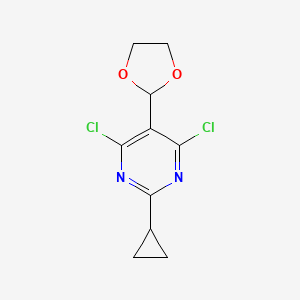
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
